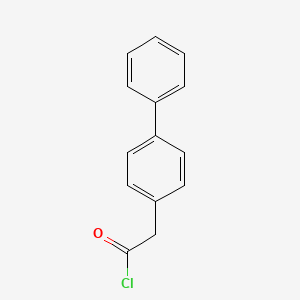

2-(Biphenyl-4-YL)acetyl chloride

描述

2-(Biphenyl-4-YL)acetyl chloride: is an organic compound with the molecular formula C14H11ClO . It is a derivative of biphenyl, where an acetyl chloride group is attached to the fourth position of one of the phenyl rings. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions:

-

Friedel-Crafts Acylation: One common method for preparing 2-(Biphenyl-4-YL)acetyl chloride involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield.

-

Oxalyl Chloride Method: Another method involves the reaction of biphenyl with oxalyl chloride (ClCO)2 in the presence of a catalyst like aluminum chloride (AlCl3) and a solvent such as dichloromethane (DCM). This method can produce high yields of the desired product.

Industrial Production Methods:

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions:

-

Substitution Reactions: 2-(Biphenyl-4-YL)acetyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

-

Reduction Reactions: The compound can be reduced to 2-(Biphenyl-4-YL)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Oxidation Reactions: Oxidation of this compound can yield 2-(Biphenyl-4-YL)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Triethylamine (TEA), pyridine, various nucleophiles (amines, alcohols, thiols).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Reduction: 2-(Biphenyl-4-YL)ethanol.

Oxidation: 2-(Biphenyl-4-YL)acetic acid.

科学研究应用

Chemistry:

2-(Biphenyl-4-YL)acetyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. It is involved in the preparation of anti-inflammatory agents, antimicrobial agents, and other therapeutic compounds.

Industry:

The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties. It is also used in the synthesis of intermediates for dyes and pigments.

作用机制

The mechanism of action of 2-(Biphenyl-4-YL)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the biphenyl-4-ylacetyl moiety into target molecules.

Molecular Targets and Pathways:

The compound’s reactivity with nucleophiles makes it a versatile intermediate in the synthesis of molecules that can interact with biological targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the final structure of the synthesized compounds.

相似化合物的比较

Biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.

4-Biphenylmethanol: Similar structure but with a hydroxymethyl group instead of an acetyl chloride group.

4-Biphenylacetic acid: Similar structure but with an acetic acid group instead of an acetyl chloride group.

Uniqueness:

2-(Biphenyl-4-YL)acetyl chloride is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of the biphenyl-4-ylacetyl moiety into a wide range of target molecules. Its versatility and reactivity distinguish it from other similar compounds.

生物活性

2-(Biphenyl-4-YL)acetyl chloride, with the chemical formula C₁₄H₁₁ClO, is an organic compound notable for its biological activity, particularly against certain bacterial strains. This article delves into the compound's synthesis, biological properties, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a biphenyl group with an acetyl chloride functional group attached at the para position. The compound's reactivity is largely attributed to the acetyl chloride moiety, which can engage in nucleophilic reactions.

Synthesis Methods:

- Acylation of Biphenyl: A common method involves the acylation of biphenyl using acetyl chloride in the presence of a Lewis acid catalyst.

- Hydrolysis Reactions: In aqueous environments, this compound can hydrolyze to form 2-(Biphenyl-4-YL)acetic acid, impacting its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits strong antibacterial activity. Its effectiveness has been documented against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Mechanisms of Action:

Data Table: Biological Activity Overview

| Activity Type | Target Organism | Effectiveness | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Strong | |

| Antibacterial | Staphylococcus aureus | Moderate | |

| Antifungal | Candida albicans | Limited |

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against E. coli and Staphylococcus aureus. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent.

Study 2: Structural Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications to the biphenyl structure can enhance or diminish biological activity. For instance, substituents on the phenyl rings were found to affect the compound's interaction with bacterial enzymes .

Applications and Future Research

The biological activity of this compound suggests several applications:

- Pharmaceutical Development: Its antibacterial properties could lead to the development of new antibiotics.

- Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis for various pharmaceuticals and agrochemicals.

Future research should focus on:

- Detailed mechanisms of action against specific bacterial targets.

- Clinical trials to evaluate efficacy and safety profiles.

- Exploration of derivatives that might enhance bioactivity and reduce toxicity.

属性

IUPAC Name |

2-(4-phenylphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTMLSYLXGLSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。